molecular formula C9H5BrN2O3 B14114172 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid CAS No. 944907-18-0

5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B14114172
CAS No.: 944907-18-0
M. Wt: 269.05 g/mol
InChI Key: WYIYMPKFUVVWEU-UHFFFAOYSA-N
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Description

Structure and Properties 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid (C₉H₅BrN₂O₃) features a 1,3,4-oxadiazole core substituted at position 5 with a 3-bromophenyl group and at position 2 with a carboxylic acid moiety. The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects, while the oxadiazole ring contributes to aromatic stability and hydrogen-bonding capacity.

For example, 5-(2-ethoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid (XLIV) was prepared from ethyl 2-chloro-2-oxoacetate and 2-ethoxybenzohydrazide under P₂O₅ catalysis . The carboxylic acid group enables further derivatization (e.g., amide coupling), as seen in studies targeting enzyme inhibitors or receptor agonists .

Properties

CAS No.

944907-18-0

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

5-(3-bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C9H5BrN2O3/c10-6-3-1-2-5(4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14)

InChI Key

WYIYMPKFUVVWEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Diacylhydrazine Cyclization Method

The most widely reported approach involves cyclodehydration of diacylhydrazines. 3-Bromophenylacetic acid hydrazide is synthesized by reacting 3-bromophenylacetic acid with hydrazine hydrate in ethanol under reflux. Subsequent acylation with ethyl oxalyl chloride in dichloromethane yields the diacylhydrazine intermediate. Cyclization is achieved using phosphorus oxychloride (POCl₃) at 80–100°C for 6–24 hours, producing ethyl 5-(3-bromophenyl)-1,3,4-oxadiazole-2-carboxylate . Final hydrolysis with aqueous sodium hydroxide (2 M, 50°C, 1 hour) affords the carboxylic acid derivative in 65–72% overall yield.

Key Characterization Data

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.02 (s, 1H, ArH), 7.78–7.65 (m, 3H, ArH), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.34 (t, J = 7.1 Hz, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₁₁H₈BrN₂O₃ [M+H]⁺: 310.9684; found: 310.9681.

Amidoxime-Based Route

An alternative method employs 3-bromophenylacetamidoxime , synthesized from 3-bromophenylacetonitrile and hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C. Reaction with ethyl glyoxylate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxyazabenzotriazole (HOAt) forms an intermediate, which undergoes cyclization under microwave irradiation (100°C, 30 minutes). Hydrolysis of the ester group with lithium hydroxide yields the target compound in 58% overall yield.

Reaction Optimization

  • Microwave irradiation reduces reaction time from 24 hours to 30 minutes compared to conventional heating.
  • Use of HOAt minimizes racemization and improves coupling efficiency.

Functionalization of Pre-Formed Oxadiazoles

A less common strategy involves Suzuki-Miyaura coupling on 5-bromo-1,3,4-oxadiazole-2-carboxylic acid ethyl ester . Palladium-catalyzed cross-coupling with 3-bromophenylboronic acid introduces the aryl group, followed by ester hydrolysis. While this method offers modularity, the low reactivity of oxadiazole bromides toward coupling limits yields to 40–45%.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield (%) Advantages Limitations
Diacylhydrazine Cyclization POCl₃, NaOH 65–72 High regioselectivity, scalable Long reaction times, corrosive reagents
Amidoxime Route EDC, HOAt, LiOH 58 Rapid cyclization, mild conditions Cost of coupling agents
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ 40–45 Modular aryl group introduction Low yields, specialized catalysts

The diacylhydrazine method remains the most practical for large-scale synthesis due to its reliability, whereas the amidoxime route is preferable for rapid screening of analogs.

Applications and Derivative Synthesis

5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid serves as a precursor for antitumor agents and kinase inhibitors. For example, coupling with N-cyclohexylamine via carbodiimide chemistry produces derivatives with IC₅₀ values of 2.76 µM against ovarian cancer cells (OVXF 899). Bromine at the 3-position enables further functionalization, such as Ullmann couplings to introduce heteroaryl groups.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The bromophenyl group and oxadiazole ring can contribute to the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3-Bromo vs. 4-Bromo Substitution

The position of bromine on the phenyl ring significantly impacts physicochemical and biological properties:

Compound Substituent Position Molecular Weight (g/mol) Key Differences
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid meta (3-Br) ~269.05* Higher lipophilicity due to meta-substitution; potential steric hindrance in binding pockets.
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid para (4-Br) 269.054 Para-substitution may enhance planarity and π-π stacking interactions with biological targets .

*Estimated based on the 4-bromo analog .

Biological Relevance : Para-substituted bromophenyl oxadiazoles are common in medicinal chemistry for their optimized binding to enzymes or receptors. For instance, [5-(4-bromophenyl)-2-furyl]-methylene-hydrazide derivatives act as selective FPR2 agonists, inducing TNFα production in macrophages . Meta-substituted analogs may exhibit altered receptor affinity due to reduced symmetry.

Substituent Variations: Bromo vs. Electron-Withdrawing/Donating Groups

Replacing bromine with other substituents modulates electronic and steric properties:

Compound Substituent Molecular Weight (g/mol) Key Differences
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid Br (meta) ~269.05 Bromine’s electronegativity and size enhance lipophilicity and steric bulk.
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid OMe (para) 220.18 Methoxy’s electron-donating nature increases solubility but reduces metabolic stability .
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid F (para) 208.15 Fluorine’s small size and electronegativity improve bioavailability and binding precision .

Activity Implications : Trifluoromethyl (CF₃) groups, as in [5-(3-trifluoromethylphenyl)-2-furyl]-methylene-hydrazide, enhance receptor selectivity (e.g., FPR2 agonism) compared to bromophenyl analogs . Fluorine substitution (e.g., 4-fluoro) is favored in drug design for its balance of lipophilicity and metabolic resistance .

Core Heterocycle Modifications

Compound Core Structure Key Differences
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid 1,3,4-oxadiazole High aromaticity; two nitrogen atoms enable strong dipole interactions.
5-(3-Bromophenyl)-1,3-oxazole-2-carboxylate 1,3-oxazole Reduced nitrogen content decreases basicity; lower metabolic stability .
5-(3-Bromophenyl)isoxazole-3-carboxylic acid isoxazole Oxygen and nitrogen in adjacent positions; altered hydrogen-bonding geometry .

Functional Impact : Oxadiazoles are preferred in kinase inhibitors due to their rigidity and hydrogen-bond acceptor capacity. Isoxazole derivatives, such as 5-(3-bromophenyl)isoxazole-3-carboxylic acid, may exhibit distinct selectivity profiles in enzyme assays .

Functional Group Derivatives

Modifying the carboxylic acid group affects reactivity and bioavailability:

Compound Functional Group Key Differences
5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid COOH Acidic proton enables salt formation; participates in hydrogen bonding.
5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine NH₂ Basic amine group facilitates protonation; altered solubility and target interactions .
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate COOEt Esterification increases lipophilicity and cell membrane permeability .

Applications : Amide derivatives (e.g., compounds 15 and 21 in ) are synthesized via coupling reactions for targeted drug delivery . Esters serve as prodrugs to enhance oral absorption .

Biological Activity

5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C9H6BrN2O3
  • Molecular Weight : 269.05 g/mol
  • CAS Number : 944907-18-0

Mechanisms of Biological Activity

Research indicates that 5-(3-Bromophenyl)-1,3,4-oxadiazole derivatives exhibit significant biological activities, primarily through their interaction with various biological targets. The following mechanisms have been identified:

  • Anticancer Activity :
    • Compounds in the oxadiazole class have shown promising anticancer properties. A study highlighted the synthesis and evaluation of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-453). The derivative containing the bromophenyl group exhibited significant cytotoxicity and induced apoptosis in cancer cells via a dose-dependent mechanism .
  • Enzyme Inhibition :
    • The compound has been tested for its ability to inhibit enzymes such as α-amylase, which is critical in carbohydrate metabolism. Inhibition studies suggested that oxadiazole derivatives could serve as potential therapeutic agents for diabetes management .
  • Molecular Docking Studies :
    • Molecular docking techniques have demonstrated that these compounds can effectively bind to estrogen receptors, indicating potential use in hormone-dependent cancers like breast cancer .

Case Studies and Experimental Data

A selection of relevant studies illustrates the biological activity of 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid:

Study Findings Methodology
Significant cytotoxicity against MCF-7 and MDA-MB-453 cell lines; induced apoptosisSynthesis and biological evaluation
Broad anticancer activity across various cell lines; IC50 values ranging from 1.143 µM to 9.27 µMEvaluation against a panel of tumor cell lines
Effective α-amylase inhibition; potential for diabetes treatmentInhibition assays and structural analysis

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